An In-Depth Technical Guide to 2-Amino-5-chloro-4-iodophenol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Amino-5-chloro-4-iodophenol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Amino-5-chloro-4-iodophenol, a substituted aromatic compound with significant potential as a building block in synthetic chemistry, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecule's fundamental properties and handling.
Introduction and Strategic Importance
2-Amino-5-chloro-4-iodophenol (CAS: 1037298-24-0) is a poly-substituted phenol containing amino, chloro, and iodo functional groups.[1][2] The strategic placement of these groups on the aromatic ring creates a molecule with a unique electronic and steric profile, making it a valuable intermediate for complex organic synthesis. The presence of three distinct functional groups—a nucleophilic amino group, an acidic phenolic hydroxyl group, and two different halogen atoms at specific positions—offers multiple handles for sequential, regioselective reactions. This versatility is paramount in the construction of novel pharmaceutical scaffolds and functional materials where precise molecular architecture dictates biological activity or physical properties.
Chemical Identity and Physicochemical Properties
Understanding the fundamental physicochemical properties of a molecule is the bedrock of its application. While extensive experimental data for 2-Amino-5-chloro-4-iodophenol is not widely published, a robust set of computed properties provides a strong foundation for experimental design. These properties, sourced from the PubChem database, are summarized below.[2]
| Property | Value | Source |
| CAS Number | 1037298-24-0 | Ivy Fine Chemicals[1] |
| Molecular Formula | C₆H₅ClINO | PubChem[2] |
| Molecular Weight | 269.47 g/mol | PubChem[2] |
| IUPAC Name | 2-amino-5-chloro-4-iodophenol | PubChem[2] |
| SMILES | C1=C(C(=CC(=C1I)Cl)O)N | PubChem[2] |
| InChIKey | SHJLQMPWDJBRDG-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 (Computed) | 2.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Polar Surface Area | 46.3 Ų | PubChem[2] |
| Heavy Atom Count | 10 | PubChem[2] |
Note: The properties listed are computationally derived and should be used as a guideline pending experimental verification.
Synthesis and Manufacturing
A robust and scalable synthetic route is critical for the viability of any chemical intermediate. While specific industrial-scale synthesis protocols for 2-Amino-5-chloro-4-iodophenol are proprietary, a plausible and chemically sound pathway can be devised based on established organic chemistry principles, such as the reduction of a nitrophenol precursor.[3][4]
Proposed Retrosynthetic Analysis
A logical approach involves the sequential functionalization of a simpler starting material. A plausible precursor is 2-amino-5-chlorophenol, which can be synthesized from the reduction of 2-chloro-5-nitrophenol.[4] The final iodination step would then be performed. The directing effects of the substituents are key: the strongly activating -OH and -NH₂ groups direct electrophiles to the ortho and para positions. The position para to the hydroxyl group (and ortho to the amino group) is the most activated and sterically accessible site for iodination.
Caption: Proposed synthetic workflow for 2-Amino-5-chloro-4-iodophenol.
Experimental Protocol: Hypothetical Laboratory Scale Synthesis
This protocol is a representative, non-validated procedure based on analogous transformations.[4][5] All work must be conducted in a fume hood with appropriate personal protective equipment (PPE).
Step 1: Reduction of 2-Chloro-5-nitrophenol
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitrophenol (17.3 g, 0.1 mol), ethanol (150 mL), and water (150 mL).
-
Reagent Addition: Add iron powder (33.5 g, 0.6 mol) and ammonium chloride (32.1 g, 0.6 mol) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure. The resulting aqueous solution can be extracted with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 2-amino-5-chlorophenol.
Step 2: Iodination of 2-Amino-5-chlorophenol
-
Setup: In a 250 mL flask, dissolve the crude 2-amino-5-chlorophenol (14.3 g, 0.1 mol) in a suitable solvent like aqueous methanol or acetic acid.
-
Reagent Preparation: Prepare an iodinating solution. A common method is to use iodine (I₂) and an oxidizing agent, or a source of I⁺ such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). For this example, a solution of potassium iodide (16.6 g, 0.1 mol) and iodine (25.4 g, 0.1 mol) in water can be used, with subsequent addition of an oxidant like sodium hypochlorite.
-
Reaction: Cool the solution of the aminophenol to 0-5°C in an ice bath. Slowly add the iodinating agent dropwise while monitoring the temperature. Stir for 2-4 hours at low temperature.
-
Quenching & Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any excess iodine.
-
Purification: The product may precipitate from the solution or require extraction with an organic solvent. The crude product should be purified by recrystallization or column chromatography to yield pure 2-Amino-5-chloro-4-iodophenol.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Amino-5-chloro-4-iodophenol is a complex interplay of the electronic effects of its five substituents on the aromatic ring.[6]
-
-OH (Hydroxyl) Group: A powerful activating, ortho, para-directing group due to its +R (resonance) effect. It is also weakly deactivating via its -I (inductive) effect. As a phenol, it is weakly acidic.[7]
-
-NH₂ (Amino) Group: Also a strong activating, ortho, para-directing group (+R effect). It is basic and highly nucleophilic.[8]
-
-Cl (Chloro) and -I (Iodo) Groups: These halogens are deactivating via their strong -I effect but are ortho, para-directing due to their weaker +R effect (lone pair donation).[6]
The combined effect of these groups makes the ring electron-rich, but with specific sites of varied reactivity. The positions not already substituted are sterically hindered and electronically influenced by adjacent groups.
Caption: Interplay of activating and deactivating electronic effects.
Common Reactions:
-
N-Acylation/Alkylation: The amino group can be readily acylated with reagents like acetic anhydride or alkylated under appropriate conditions.[8] This is often used as a protecting group strategy.
-
O-Alkylation: The phenolic hydroxyl can be converted to an ether using Williamson ether synthesis (e.g., reaction with an alkyl halide in the presence of a base).[9]
-
Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (Sandmeyer reaction).[8]
-
Metal-Catalyzed Cross-Coupling: The C-I bond is particularly susceptible to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The C-Cl bond is less reactive and can often remain intact under conditions selective for C-I coupling.
Applications in Research and Drug Development
The true value of 2-Amino-5-chloro-4-iodophenol lies in its role as a versatile scaffold. While specific drugs containing this exact moiety are not prevalent in public literature, its structural features are highly desirable in medicinal chemistry.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or phenol core. The functional groups on this molecule allow for the systematic exploration of chemical space to optimize binding affinity and selectivity.
-
Precursor for Heterocyclic Compounds: The ortho-aminophenol motif is a classic precursor for the synthesis of benzoxazoles and related heterocyclic systems, which are common in biologically active molecules.[8]
-
Building Block for Complex Molecules: As demonstrated in the synthesis of estrogen β receptor agonists using 4-iodophenol, the iodo- and phenolic functionalities are ideal for building complex molecular architectures through cross-coupling and etherification reactions, respectively.[10]
Analytical Methodologies
Confirming the identity and purity of 2-Amino-5-chloro-4-iodophenol is essential. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.
HPLC-UV Analysis Workflow
Caption: Standard workflow for purity analysis by HPLC-UV.
Protocol: Reverse-Phase HPLC for Purity Determination
This protocol is a general guideline and should be optimized for the specific instrumentation used. It is adapted from methods used for similar aromatic compounds.[11]
-
Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both phases before use.
-
-
Sample Preparation: Accurately weigh ~1 mg of 2-Amino-5-chloro-4-iodophenol and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or scan for optimal wavelength).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: Return to 10% B
-
19-25 min: Re-equilibration at 10% B
-
-
-
Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the ring. Signals for the -OH and -NH₂ protons will also be present, with chemical shifts that are dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six aromatic carbons.[12]
-
FTIR: The infrared spectrum will show characteristic peaks for O-H and N-H stretching (typically broad in the 3200-3500 cm⁻¹ region), as well as C-N, C-O, C-Cl, and C-I stretching vibrations and aromatic C=C bending.
Safety, Handling, and Storage
Substituted aminophenols and halophenols should be handled with care. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related compounds suggest the following precautions.[13][14][15][16]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[16] May cause skin, eye, and respiratory irritation.[15][17] Can cause severe eye damage.[13] Long-term exposure may have adverse effects.
-
Handling:
-
Storage:
References
- BenchChem. A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols.
- Chemcess. Aminophenol: Properties, Production, Reactions And Uses.
- Ivy Fine Chemicals. 2-aMino-5-chloro-4-iodophenol [CAS: 1037298-24-0].
- NSF Public Access Repository.
- PubChem. 2-Amino-5-chloro-4-iodophenol | C6H5ClINO | CID 92135481.
- PubChem. 2-Amino-4-chloro-5-iodophenol | C6H5ClINO | CID 53350349.
- ResearchGate. Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide.
- ResearchGate. Physical and chemical properties of 4-halogenophenols.
- Thermo Fisher Scientific.
- ResearchGate.
- ResearchGate. Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- IPCS INCHEM. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL.
- Sigma-Aldrich.
- Quora. Why is the order of acidity in the halophenols of meta, ortho, and para?
- Britannica. Phenol | Definition, Structure, Uses, & Facts.
- Guidechem. How to synthesize 2-amino-4-chlorophenol.
- National Institutes of Health (NIH). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
- ChemicalBook. 2-Chloro-5-aminophenol synthesis.
- Organic Syntheses. p-IODOPHENOL.
- NINGBO INNO PHARMCHEM CO.,LTD. 4-Iodophenol: A Vital Component in Pharmaceutical Research and Development.
- American Institute of Chemists. Computational Studies on the IR and NMR Spectra of 2-Aminophenol.
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